4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine
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Overview
Description
4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine typically involves the condensation of 3H-1,2,4-triazol-5-amine with ethyl acetoacetate in the presence of a catalytic amount of zinc chloride (ZnCl2) under supercritical carbon dioxide conditions . This method is efficient and environmentally friendly, as it avoids the use of organic solvents.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce amines and alcohols .
Scientific Research Applications
4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It has shown promise in the development of new drugs for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate signaling pathways by interacting with receptors on the cell surface .
Comparison with Similar Compounds
Similar Compounds
- 5-Methyl-7-hydroxy-1,3,4-triazaindolizine
- 7-Hydroxy-5-methyl-1,3,4-triazaindolizine
- 5-Methyl-7-hydroxy-s-triazolo[1,5-a]pyrimidine
Uniqueness
4-(1-{5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidine-3-carbonyl)thiomorpholine is unique due to its specific structural features, which confer distinct biological activities. Its combination of a triazolopyrimidine core with a piperidine and thiomorpholine moiety allows for versatile interactions with various biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C16H22N6OS |
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Molecular Weight |
346.5 g/mol |
IUPAC Name |
[1-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H22N6OS/c1-12-9-14(22-16(19-12)17-11-18-22)21-4-2-3-13(10-21)15(23)20-5-7-24-8-6-20/h9,11,13H,2-8,10H2,1H3 |
InChI Key |
UJBROSSDOYGWJU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCCC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
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